
GPR120-IN-1
Descripción general
Descripción
El cloruro de esoxibutinina es un agente antimuscarínico de amina terciaria sintética utilizado principalmente para tratar el síndrome de vejiga hiperactiva. Funciona inhibiendo la acción muscarínica de la acetilcolina en el músculo liso, lo que relaja la vejiga y previene la necesidad de orinar . Este compuesto se considera ampliamente como una terapia de primera línea para la vejiga hiperactiva debido a su perfil de efectos secundarios bien estudiado, amplia aplicabilidad y eficacia continua durante largos períodos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de esoxibutinina implica varios pasos, comenzando con la preparación del ácido (S)-2-ciclohexil-2-hidroxi-2-fenilacético, un intermedio clave . Este intermedio se esterifica luego con cloruro de 4-(dietilamino)-2-butinilo en condiciones de reacción específicas para producir cloruro de esoxibutinina . La reacción generalmente requiere condiciones anhidras y un solvente adecuado como diclorometano .
Métodos de producción industrial
La producción industrial del cloruro de esoxibutinina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos . El proceso de producción está optimizado para un alto rendimiento y un impacto ambiental mínimo .
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de esoxibutinina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados N-óxido.
Reducción: Las reacciones de reducción pueden convertir el cloruro de esoxibutinina en su amina correspondiente.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el ion cloruro con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como la azida de sodio o el cianuro de potasio se pueden utilizar en condiciones apropiadas.
Productos principales
Oxidación: Derivados N-óxido.
Reducción: Amina correspondiente.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Metabolic Disorders
GPR120-IN-1 has shown promise in treating metabolic diseases such as obesity and type 2 diabetes. Studies indicate that selective GPR120 agonists can improve glucose tolerance and enhance insulin sensitivity in animal models. For instance, compound this compound demonstrated significant anti-hyperglycemic effects in diet-induced obese mice, suggesting its potential as a therapeutic agent for managing blood glucose levels .
2. Bone Metabolism
Recent research highlights the role of GPR120 in bone metabolism. This compound can modulate the differentiation of bone marrow mesenchymal stem cells (BMMSCs) into osteoblasts or adipocytes depending on the ligand concentration. This dual functionality suggests that GPR120 agonists could be developed to treat conditions like osteoporosis by promoting bone formation while inhibiting fat accumulation in the marrow .
3. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory signaling pathways in macrophages, which could be beneficial in treating obesity-related inflammation. The activation of GPR120 by compounds like this compound leads to reduced expression of inflammatory markers, thus potentially alleviating chronic inflammation associated with metabolic syndrome .
Case Study 1: Metabolic Effects
In a study involving diet-induced obese mice treated with this compound, researchers observed significant improvements in glucose tolerance and insulin sensitivity without hypoglycemic side effects at higher doses (100 mg/kg). The compound was found to interact effectively with the active site of GPR120, indicating its potential as a lead compound for further development .
Case Study 2: Bone Health
Another investigation focused on the impact of this compound on bone health. The study revealed that administering the agonist into the bone marrow cavity reversed bone loss in an animal model. This finding underscores the potential of targeting GPR120 for developing treatments aimed at preventing osteoporosis .
Comparative Data Table
Mecanismo De Acción
El cloruro de esoxibutinina actúa inhibiendo la acción muscarínica de la acetilcolina en el músculo liso, específicamente apuntando a los receptores M3 en la vejiga . Esta inhibición reduce la actividad del músculo detrusor, lo que relaja la vejiga y previene las contracciones involuntarias . El metabolito activo, N-desetiloxibutimina, también contribuye a sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Tolterodina: Otro agente antimuscarínico utilizado para tratar la vejiga hiperactiva.
Darifenacina: Se dirige selectivamente a los receptores M3, similar al cloruro de esoxibutinina.
Solifenacina: También se utiliza para la vejiga hiperactiva pero tiene un perfil de efectos secundarios diferente.
Singularidad
El cloruro de esoxibutinina es único en su perfil de efectos secundarios bien estudiado y amplia aplicabilidad. A menudo se prefiere a otros agentes antimuscarínicos debido a su eficacia y seguridad en el uso a largo plazo .
Actividad Biológica
GPR120-IN-1 is a compound that targets the G protein-coupled receptor GPR120 (also known as FFAR4), which is primarily responsive to long-chain polyunsaturated fatty acids, particularly omega-3 fatty acids. This receptor plays a critical role in various biological processes, including inflammation, metabolic regulation, and insulin sensitivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic disorders, and potential therapeutic applications.
This compound operates through several key pathways:
- G Protein Coupling : GPR120 is coupled to the Gαq/11 family of proteins, which activates phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways such as mitogen-activated protein kinases (MAPK) .
- Incretin Secretion : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells in the intestines. GLP-1 is crucial for insulin secretion and glucose homeostasis .
- Anti-inflammatory Effects : GPR120 activation has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages. This is particularly relevant in conditions such as obesity and type 2 diabetes mellitus (T2DM) .
1. Metabolic Regulation
This compound has been associated with various metabolic benefits:
- Insulin Sensitivity : Studies indicate that GPR120 activation enhances insulin sensitivity in adipose tissue and reduces insulin resistance, which is crucial for managing T2DM .
- Lipid Metabolism : The receptor plays a role in regulating lipid metabolism by promoting adipogenesis and maintaining a balance between adipose and liver tissues .
2. Anti-Cancer Properties
Recent research suggests that GPR120 may have potential anti-cancer effects, particularly in prostate cancer:
- Tumor Growth Inhibition : In animal models, dietary omega-3 fatty acids have been shown to reduce tumor growth in GPR120-expressing tissues. In contrast, this effect was absent in GPR120 knockout models, indicating the receptor's essential role in mediating these effects .
Case Study 1: Prostate Cancer
In a study involving mice with MycCap prostate cancer allografts, it was found that dietary omega-3 fatty acids significantly decreased tumor volume in wild-type mice but had no effect in GPR120 knockout mice. The results suggest that host GPR120 is pivotal for the anti-cancer effects of omega-3 fatty acids .
Case Study 2: Obesity and Insulin Resistance
A study examined the effects of GPR120 agonists on glucose tolerance in diet-induced obese mice. The administration of this compound led to improved glucose tolerance and enhanced insulin sensitivity compared to controls, underscoring its potential as a therapeutic agent for metabolic disorders .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Propiedades
IUPAC Name |
2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPELCYCESAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of GPR120 activation in the context of metabolic disorders?
A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []
Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?
A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []
Q3: How do variations in the structure of GPR120 agonists impact their activity?
A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.
Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?
A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.